molecular formula C7H14O B1293596 3-Ethylpentan-2-one CAS No. 6137-03-7

3-Ethylpentan-2-one

Cat. No.: B1293596
CAS No.: 6137-03-7
M. Wt: 114.19 g/mol
InChI Key: GSNKRSKIWFBWEG-UHFFFAOYSA-N
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Description

3-Ethylpentan-2-one, also known as 3-ethyl-2-pentanone, is an organic compound with the molecular formula C7H14O. It is a ketone characterized by the presence of an ethyl group attached to the third carbon of a pentanone chain. This compound is a colorless liquid with a distinct odor and is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylpentan-2-one can be synthesized through several methods, including:

    Aldol Condensation: This method involves the condensation of acetaldehyde with propionaldehyde in the presence of a base, followed by dehydration to form 3-ethylpent-2-en-1-al. Subsequent hydrogenation of this intermediate yields this compound.

    Grignard Reaction: Another method involves the reaction of ethylmagnesium bromide with 2-pentanone, followed by hydrolysis to produce this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of metal catalysts such as palladium or nickel in hydrogenation reactions is common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound using reducing agents such as sodium borohydride or lithium aluminum hydride results in the formation of 3-ethylpentan-2-ol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or alcohols to form imines or acetals, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, alcohols, acidic or basic catalysts.

Major Products:

    Oxidation: Carboxylic acids, esters.

    Reduction: Alcohols.

    Substitution: Imines, acetals.

Scientific Research Applications

3-Ethylpentan-2-one has diverse applications in scientific research, including:

    Chemistry: It is used as a solvent and intermediate in organic synthesis, facilitating the formation of various chemical compounds.

    Biology: The compound is employed in the study of metabolic pathways and enzyme reactions involving ketones.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of bioactive molecules.

    Industry: It serves as a solvent in coatings, adhesives, and cleaning agents, and is also used in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3-ethylpentan-2-one involves its interaction with various molecular targets and pathways:

    Carbonyl Group Reactivity: The carbonyl group in this compound is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions.

    Enzyme Interactions: In biological systems, enzymes such as ketoreductases and dehydrogenases can catalyze the reduction and oxidation of this compound, respectively, influencing metabolic pathways.

Comparison with Similar Compounds

    2-Pentanone: Similar in structure but lacks the ethyl group on the third carbon.

    3-Methyl-2-pentanone: Similar but has a methyl group instead of an ethyl group on the third carbon.

    2-Heptanone: Similar chain length but the carbonyl group is on the second carbon without additional alkyl groups.

Uniqueness: 3-Ethylpentan-2-one is unique due to the presence of the ethyl group on the third carbon, which influences its reactivity and physical properties. This structural feature distinguishes it from other ketones and affects its behavior in chemical reactions and applications.

Properties

IUPAC Name

3-ethylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-7(5-2)6(3)8/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNKRSKIWFBWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064122
Record name 2-Pentanone, 3-ethyl-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6137-03-7
Record name 3-Ethyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6137-03-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 3-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentanone, 3-ethyl-
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Record name 2-Pentanone, 3-ethyl-
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Record name 3-ethylpentan-2-one
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Record name 3-Ethylpentan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key chemical reactions involving 3-Ethylpentan-2-one as highlighted in the research?

A: this compound exhibits interesting reactivity, particularly regarding its enolate form. Research indicates that reacting the enolate derived from this compound with N-methylisatoic anhydride produces the alkaloid leiokinine B in a single step. [] Further studies investigated the collision-induced dissociation of enolate ions derived from this compound, revealing competitive elimination and rearrangement reactions. [, ] This highlights the molecule's potential as a valuable building block in organic synthesis.

Q2: Can you elaborate on the rearrangement reactions observed in this compound and their mechanistic implications?

A: The McLafferty rearrangement, a well-known fragmentation pathway in mass spectrometry, has been studied in detail using this compound. Researchers employed isotopic labeling experiments with carbon-13 and deuterium to track the movement of atoms during the reaction. [] The observed isotope effects suggested a stepwise mechanism for the loss of ethene, challenging previous assumptions of a concerted process. This deeper understanding of the rearrangement mechanism in this compound can be valuable for predicting fragmentation patterns in similar molecules.

Q3: Beyond its use in synthesizing leiokinine B, are there other applications for this compound mentioned in the research?

A: Although not directly addressed in the provided research, this compound's role as a precursor in synthesizing other complex molecules is hinted at. For example, the formation of 4-methyl-4-hydroxyhexan-3-one and 4-methylhexan-3-one from 3-ethylpentane-2,3-diol on copper catalysts involves a 1,2-ethyl migration, showcasing the molecule's potential for skeletal rearrangements. [] This suggests potential applications in developing new synthetic routes and accessing diverse chemical structures.

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